N-(3'-acetyl-5-methyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide
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Overview
Description
N-(3’-acetyl-5-methyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound features an indole and a thiadiazole ring, making it a spiro[indole-thiadiazole] derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-acetyl-5-methyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl)acetamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.
Spiro Compound Formation: The indole and thiadiazole rings are then connected through a spiro linkage. This step often involves the reaction of the indole derivative with a thiadiazole precursor under specific conditions to form the spiro compound.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3’-acetyl-5-methyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and acetyl groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the spiro junction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions such as acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted spiro compounds.
Scientific Research Applications
N-(3’-acetyl-5-methyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has potential applications in biological studies due to its ability to interact with various biomolecules. It can be used in the development of probes and sensors.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3’-acetyl-5-methyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3’-acetyl-5-methyl-2-oxo-1-{[2-(methoxyphenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl)acetamide
- N-(3’-acetyl-5-methyl-2-oxo-1-{[2-(ethoxyphenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl)acetamide
Uniqueness
The uniqueness of N-(3’-acetyl-5-methyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl)acetamide lies in its specific functional groups and spiro linkage, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity due to the presence of the propan-2-yloxy group and the specific arrangement of atoms in its structure.
Properties
IUPAC Name |
N-[4-acetyl-5'-methyl-2'-oxo-1'-[(2-propan-2-yloxyphenyl)methyl]spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-14(2)32-21-9-7-6-8-18(21)13-27-20-11-10-15(3)12-19(20)24(22(27)31)28(17(5)30)26-23(33-24)25-16(4)29/h6-12,14H,13H2,1-5H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTVELRZSYSIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CC4=CC=CC=C4OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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